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Compound of Interest

Compound Name: (E)-3-Undecene

Cat. No.: B091121

This in-depth technical guide provides a detailed overview of the fundamental chemical
properties of (E)-3-Undecene, tailored for researchers, scientists, and professionals in drug
development. The document summarizes key quantitative data, outlines detailed experimental
protocols, and includes visualizations to illustrate core concepts.

Core Chemical Properties

(E)-3-Undecene, a long-chain alkene, possesses a range of physicochemical properties that
are crucial for its application in various research and development contexts. A summary of its
core properties is presented below.
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Property Value Source
Molecular Formula Ci11H22 [PubChem][1]
Molecular Weight 154.29 g/mol [PubChem][1]
IUPAC Name (E)-undec-3-ene [PubChem][1]
CAS Number 1002-68-2 [NIST][2]
Boiling Point (est.) 191.0010 192.00 °C @ 760.00 FlavScents
mm Hg

Vapor Pressure (est.) 0.725000 mmHg @ 25.00 °C FlavScents
Water Solubility (est.) 0.4006 mg/L @ 25 °C FlavScents
logP (o/w) (est.) 6.082 FlavScents
Appearance (est.) I(iiqoulz)drless to pale yellow clear FlavScents

Note: Some physical properties are estimated values as experimental data is not readily
available.

Synthesis of (E)-3-Undecene

The Wittig reaction is a widely employed and effective method for the stereoselective synthesis
of alkenes, including (E)-3-Undecene.[3][4][5] This reaction involves the coupling of an
aldehyde or ketone with a phosphorus ylide. For the synthesis of (E)-3-Undecene, a stabilized
ylide is typically used to favor the formation of the (E)-isomer.[6]

Synthetic Pathway

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5362751
https://pubchem.ncbi.nlm.nih.gov/compound/5362751
https://pubchem.ncbi.nlm.nih.gov/compound/5362751
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1002682&Mask=200
https://www.benchchem.com/product/b091121?utm_src=pdf-body
https://www.benchchem.com/product/b091121?utm_src=pdf-body
https://web.mnstate.edu/jasperse/chem365/Wittig.pdf
https://people.chem.umass.edu/mcdaniel/CHEM-268/Experiments/Synthesis-of-an-Alkene-via-the-Wittig-Reaction.pdf
https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
https://www.benchchem.com/product/b091121?utm_src=pdf-body
https://en.wikipedia.org/wiki/Wittig_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Gropyltriphenylphosphonium bromida 1. Deprotonation

Propylidene-
' g triphenylphosphorane
(Wittig Reagent)

Strong Base (e.g., n-BulLi)
»
(E)-3-Undecene + Triphenylphosphine oxide
“Witig Reaction

Click to download full resolution via product page

Caption: Synthesis of (E)-3-Undecene via the Wittig Reaction.

Experimental Protocol: Wittig Synthesis of (E)-3-
Undecene (Generalized)

This protocol is a generalized procedure for the synthesis of a long-chain (E)-alkene via the
Wittig reaction and should be adapted and optimized for the specific synthesis of (E)-3-
Undecene.

Materials:

e Propyltriphenylphosphonium bromide

e Anhydrous tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) in hexanes

e Octanal

e Anhydrous diethyl ether

o Saturated aqueous ammonium chloride (NH4Cl) solution
e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)
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e Hexane
« Silica gel for column chromatography
Procedure:

e Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere
(e.g., argon or nitrogen), suspend propyltriphenylphosphonium bromide in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.

e Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension. The
formation of the deep red or orange color indicates the formation of the ylide. Allow the
mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an
additional hour.

» Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of octanal in anhydrous
THF dropwise to the ylide solution.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir overnight.

o Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of
ammonium chloride.

o Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer
sequentially with water and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

 Purification: The crude product will contain the desired (E)-3-Undecene and
triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column
chromatography on silica gel using hexane as the eluent to isolate the pure (E)-3-Undecene.

o Characterization: Confirm the identity and purity of the product using spectroscopic methods
(NMR, IR, and Mass Spectrometry).
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Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the
synthesized (E)-3-Undecene.

Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of (E)-3-Undecene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (Generalized):
o Sample Preparation: Dissolve approximately 10-20 mg of purified (E)-3-Undecene in about

0.6-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an
internal standard.[7] Transfer the solution to a clean 5 mm NMR tube.
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o Data Acquisition: Acquire *H and 3C NMR spectra on a spectrometer operating at a suitable
frequency (e.g., 400 or 500 MHz for 1H).

o Expected *H NMR Data:

o The vinylic protons of the (E)-double bond are expected to appear as multiplets in the
range of & 5.3-5.5 ppm. The coupling constant (J-value) for the trans-vinylic protons is
typically in the range of 12-18 Hz.

o The allylic protons (CHz2 groups adjacent to the double bond) will appear as multiplets
around 6 1.9-2.1 ppm.

o The remaining aliphatic protons will appear as a series of multiplets in the upfield region of
the spectrum (4 0.8-1.5 ppm).

[e]

The terminal methyl groups will appear as triplets around & 0.9 ppm.
o Expected 3C NMR Data:

o The two sp? hybridized carbons of the double bond are expected to have chemical shifts in
the range of & 125-135 ppm.

o The sp3 hybridized carbons will appear in the upfield region of the spectrum (& 10-40
ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol (Generalized):

o Sample Preparation: As (E)-3-Undecene is a liquid, a spectrum can be obtained by placing a
drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr)
plates to create a thin film.[8] Alternatively, an Attenuated Total Reflectance (ATR) accessory
can be used by placing a drop of the sample directly on the ATR crystal.[9]

o Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm~1,

o Expected Characteristic Absorptions:
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o =C-H stretch: A weak to medium absorption band is expected just above 3000 cm~1
(typically 3010-3040 cm™1).

o C=C stretch: A weak absorption band is expected around 1665-1675 cm~! for a trans-
disubstituted alkene.

o =C-H bend (out-of-plane): A strong, characteristic absorption band for a trans-disubstituted
alkene is expected in the region of 960-975 cm~1. This band is diagnostic for the (E)-
stereochemistry.

o C-H stretch (aliphatic): Strong absorption bands will be present just below 3000 cm~1
(typically 2850-2960 cm~1) corresponding to the C-H stretching vibrations of the alkyl
chain.

Mass Spectrometry (MS)

Experimental Protocol (Generalized):

o Sample Preparation: Prepare a dilute solution of (E)-3-Undecene in a volatile organic
solvent such as hexane or dichloromethane.

o Data Acquisition: Analyze the sample using a Gas Chromatography-Mass Spectrometry
(GC-MS) system. The gas chromatograph will separate the compound from any minor
impurities, and the mass spectrometer will generate a mass spectrum.[10][11]

o Expected Mass Spectrum:

o Molecular lon Peak (M*): A molecular ion peak should be observed at m/z = 154,
corresponding to the molecular weight of C11Hz2. The intensity of this peak is expected to
be moderate to strong.

o Fragmentation Pattern: The fragmentation of long-chain alkenes is characterized by
cleavage at the allylic position and a series of losses of alkyl fragments. Common
fragments would be expected from the cleavage of the C-C bonds along the alkyl chains.
The NIST WebBook of Chemistry provides a reference mass spectrum for (E)-3-
Undecene.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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